molecular formula C8H11BO2 B1630936 4-Ethylphenylboronic acid CAS No. 63139-21-9

4-Ethylphenylboronic acid

Cat. No. B1630936
CAS RN: 63139-21-9
M. Wt: 149.98 g/mol
InChI Key: RZCPLOMUUCFPQA-UHFFFAOYSA-N
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Description

4-Ethylphenylboronic acid (4-EPBA) is an organoboronic acid that has been used as a catalyst in organic synthesis. It is a versatile reagent used in many different reactions, such as Suzuki-Miyaura, Stille, and Heck reactions. 4-EPBA has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used to synthesize complex molecules, such as peptides and peptidomimetics. In addition to its use in organic synthesis, 4-EPBA is also used in scientific research applications, such as in vivo and in vitro studies.

Scientific research applications

Synthesis and Organic Chemistry

4-Ethylphenylboronic acid is significant as an intermediate in organic synthesis. The compound synthesized from 4-bromophenylacwtic acid demonstrates low toxicity, good thermal stability, and compatibility with water and air, which are beneficial properties in organic chemistry (Zhang Da, 2015).

Supramolecular Chemistry

In supramolecular chemistry, phenylboronic acids like 4-methoxyphenylboronic acid form assemblies with other compounds. These assemblies result from hydrogen bonds and exhibit significant structural characteristics (Pedireddi & Seethalekshmi, 2004).

Catalysis

4-Ethylphenylboronic acid is utilized in catalytic processes. In the Suzuki reaction, for instance, this compound plays a role in coupling reactions catalyzed by palladium nanoparticles in aqueous solutions, a method used for creating biaryl compounds (Ren & Meng, 2008).

Material Science

This compound is employed in the development of intelligent bio-hydrogels with glucose and pH-responsive properties. These hydrogels have potential applications in various fields, including controlled insulin release (Peng et al., 2018).

Analytical Chemistry

In analytical chemistry, 4-vinylphenylboronic acid-functionalized materials have been used for the selective enrichment and analysis of small-molecule compounds. This demonstrates the versatility of 4-ethylphenylboronic acid in developing novel analytical techniques (Jing Zhang et al., 2015).

Biomedical Applications

There are applications in biomedical fields as well. For instance, a photonic crystal glucose-sensing material containing phenylboronic acid groups has been developed for noninvasive monitoring of glucose, potentially beneficial for diabetes management (Alexeev et al., 2004).

properties

IUPAC Name

(4-ethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCPLOMUUCFPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370243
Record name 4-Ethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenylboronic acid

CAS RN

63139-21-9
Record name (4-Ethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63139-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-ethyl benzene (2.0 g, 11 mmol) in dry ether (5 ml) was added to magnesium turnings (311 mg, 13 mmol), which had been suspended in dry ether, by dropwise addition. After addition was complete, the suspension was refluxed for a period of 15 min, by which time nearly all of the magnesium had reacted. The solution was then added to trimethy borate (1.12 g, 11 mmol), previously dissolved in ether (5 ml) at -78° C., warmed to room temperature and stirred for 90 min. The reaction was quenched by the addition of 10% aqueous HCl (2 ml) and the solution was extracted with ether. The combined ether extract was extracted with 1M NaOH (2×20 ml), the aqueous extracts were acidified with dilute HCl to pH 2 and extracted with ether (2×25 ml). The resulting combined ether extract was washed once with water (10 ml), dried and evaporated to produce a white solid (676 mg, 38% yield), m.p. 138°-140° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
311 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
C Goncalves, C Favre, P Feuardant, S Klein… - Carbohydrate …, 2015 - Elsevier
… The number of equivalents of 4-ethylphenylboronic acid was doubled (Table 2, entry 5), yielding 3a in 84% yield. However, compared to the cost of boronic acids, this yield improvement …
Number of citations: 12 www.sciencedirect.com
N Christinat, E Croisier, R Scopelliti, M Cascella… - 2007 - Wiley Online Library
… The latter compound was prepared for comparison by condensing 4-ethylphenylboronic acid with 1,2,4,5-tetrahydroxybenzene.16 The 11 B NMR spectrum of 1 showed a peak at δ = …
YH Liu, TM Fu, CY Ou, WL Fan, GP Peng - Chinese Chemical Letters, 2013 - Elsevier
… Compound 6 was produced in a satisfactory yield by a Suzuki cross-coupling reaction between benzylic halide 5 and 4-ethylphenylboronic acid. Ester 6 was treated with NaBH 4 in THF …
Number of citations: 8 www.sciencedirect.com
RH Tale, GK Toradmal, VB Gopula - RSC advances, 2015 - pubs.rsc.org
… yield than that of 4-ethylphenylboronic acid was obtained under … that with electron rich 4-ethylphenylboronic acid only 10% … Similar to 4-ethylphenylboronic acid, we also investigated …
Number of citations: 15 pubs.rsc.org
NTS Phan, CK Nguyen, TT Nguyen… - Catalysis Science & …, 2014 - pubs.rsc.org
… , 4-methoxyphenylboronic acid, and 4-ethylphenylboronic acid. The C–H arylation reaction … was obtained for the case of 4-ethylphenylboronic acid. The reaction of benzoxazole with 4-…
Number of citations: 66 pubs.rsc.org
SJ Sabounchei, M Ahmadi, M Panahimehr… - Journal of Molecular …, 2014 - Elsevier
… These catalysts were exhibited high catalytic activities for the coupling of various aryl halides with 4-ethylphenylboronic acid and ethyl acrylate, providing high yields of desired products. …
Number of citations: 40 www.sciencedirect.com
EJ Song, JH Park, IK Oh, HM Jung… - Bulletin of the Korean …, 2010 - koreascience.kr
… The para-substituted substrates such as 4-methylphenylboronic acid (1b), 4-ethylphenylboronic acid (1c) and 4-methoxyphenylboronic acid (1d) also afforded the coupled products in …
Number of citations: 4 koreascience.kr
R Bayan, N Karak - ACS omega, 2017 - ACS Publications
… For this purpose, the coupling of 4-ethylphenylboronic acid with 4-bromoanisole was … 1 wt % of the Pd–[email protected] nanohybrid, with respect to 4-ethylphenylboronic acid, was …
Number of citations: 39 pubs.acs.org
K Kikushima, JC Holder, M Gatti… - Journal of the American …, 2011 - ACS Publications
… Reactions with 4-methyl- and 4-ethylphenylboronic acid proceeded well to give high yields of the desired products with good asymmetric induction (entries 1 and 2). While electron-rich …
Number of citations: 229 pubs.acs.org
WJ Yoo, GC Tsui, W Tam - 2005 - Wiley Online Library
… 2 and 4-ethylphenylboronic acid 8b under various conditions … -dibromonorbornadiene 2 and 4-ethylphenylboronic acid 8b (entries … 2 and 4-ethylphenylboronic acid 8b only provides the …

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